molecular formula C18H16N2O2 B8648338 Ethyl 2-(2-aminoquinolin-6-yl)benzoate

Ethyl 2-(2-aminoquinolin-6-yl)benzoate

Cat. No. B8648338
M. Wt: 292.3 g/mol
InChI Key: LUVPBVOWINAXGE-UHFFFAOYSA-N
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Patent
US09296698B2

Procedure details

To a microwave reaction vessel was added ethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (3.7 g, 13 mmol), 6-bromoquinolin-2-amine (2.0 g, 9.0 mmol), PdCl2(PPh(t-Bu)2)2 (0.084 g, 0.13 mmol), potassium acetate (1.8 g, 18 mmol), EtOH (9.9 ml, 170 mmol) and water (2.4 ml, 134 mmol). The reaction mixture was heated at 85° C. for 8 h, and was then partitioned between EtOAc and water. The organic layer was washed with water and brine and allowed to stand for 72 h. The supernatant was decanted from the resulting precipitate and the precipitate was dried in vacuo to give ethyl 2-(2-aminoquinolin-6-yl)benzoate. Step 2 6-(2-Ethoxyphenyl)quinolin-2-amine (1.0 g, 3.8 mmol) was taken up in THF and then 5N NaOH was added and the solution was stirred for 72 h. DCM was added and the solid was filtered to give ethyl 2-(2-aminoquinolin-6-yl)benzoate. Step 3 A solution of 2-(2-aminoquinolin-6-yl)benzoic acid (50 mg, 0.19 mmol), 4-fluoropiperidine (25 mg, 0.24 mmol), HATU (91 mg, 0.24 mmol), DIEA (100 uL, 0.57 mmol), and DMF (1 mL) was heated in a shaker oven at 60° C. for 1 h. The resulting solution was purified by HPLC (CH3CN/water modified with 0.1% TFA) to give (2-(2-aminoquinolin-6-yl)phenyl)(4-fluoropiperidin-1-yl)methanone. MS (ESI, pos. ion) m/z: 350 (M+1).
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
PdCl2(PPh(t-Bu)2)2
Quantity
0.084 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
9.9 mL
Type
reactant
Reaction Step One
Name
Quantity
2.4 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:20])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1B1OC(C)(C)C(C)(C)O1)[CH3:2].Br[C:22]1[CH:23]=[C:24]2[C:29](=[CH:30][CH:31]=1)[N:28]=[C:27]([NH2:32])[CH:26]=[CH:25]2.C([O-])(=O)C.[K+].CCO.O>>[NH2:32][C:27]1[CH:26]=[CH:25][C:24]2[C:29](=[CH:30][CH:31]=[C:22]([C:6]3[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=3[C:4]([O:3][CH2:1][CH3:2])=[O:20])[CH:23]=2)[N:28]=1 |f:2.3|

Inputs

Step One
Name
Quantity
3.7 g
Type
reactant
Smiles
C(C)OC(C1=C(C=CC=C1)B1OC(C(O1)(C)C)(C)C)=O
Name
Quantity
2 g
Type
reactant
Smiles
BrC=1C=C2C=CC(=NC2=CC1)N
Name
PdCl2(PPh(t-Bu)2)2
Quantity
0.084 g
Type
reactant
Smiles
Name
potassium acetate
Quantity
1.8 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
9.9 mL
Type
reactant
Smiles
CCO
Name
Quantity
2.4 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a microwave reaction vessel
CUSTOM
Type
CUSTOM
Details
was then partitioned between EtOAc and water
WASH
Type
WASH
Details
The organic layer was washed with water and brine
CUSTOM
Type
CUSTOM
Details
The supernatant was decanted from the resulting precipitate
CUSTOM
Type
CUSTOM
Details
the precipitate was dried in vacuo

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
NC1=NC2=CC=C(C=C2C=C1)C1=C(C(=O)OCC)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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